molecular formula C11H12ClNS B6204322 phenyl(thiophen-2-yl)methanamine hydrochloride CAS No. 53387-66-9

phenyl(thiophen-2-yl)methanamine hydrochloride

Cat. No.: B6204322
CAS No.: 53387-66-9
M. Wt: 225.74 g/mol
InChI Key: GWKJDORFHHMEPA-UHFFFAOYSA-N
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Description

Phenyl(thiophen-2-yl)methanamine hydrochloride is an organic compound that belongs to the class of phenylmethylamines It consists of a phenyl group and a thiophene ring connected by a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(thiophen-2-yl)methanamine hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield phenyl(thiophen-2-yl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

Phenyl(thiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for various therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: A structurally related compound with a thiophene ring and an alkyl amine substituent.

    Thiophene derivatives: Various thiophene-based compounds with similar structural features.

Uniqueness

Phenyl(thiophen-2-yl)methanamine hydrochloride is unique due to its specific combination of a phenyl group and a thiophene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

53387-66-9

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

phenyl(thiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H11NS.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H

InChI Key

GWKJDORFHHMEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)N.Cl

Purity

95

Origin of Product

United States

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